Physical and chemical properties of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
Physical and chemical properties of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
An In-Depth Technical Guide to (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone
Authored by a Senior Application Scientist
Foreword
Welcome to this comprehensive technical guide on (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone. This document is crafted for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical compound. Beyond a simple recitation of facts, this guide delves into the causality behind its properties and the logic of its handling and synthesis. Our objective is to provide a self-validating resource grounded in established scientific principles, empowering you to work with this molecule effectively and safely.
Introduction and Strategic Importance
(2-Chlorophenyl)(1-hydroxycyclopentyl)ketone, also known by its IUPAC name (2-chlorophenyl)(1-hydroxycyclopentyl)methanone, is a significant organic compound with a multifaceted role in the chemical and pharmaceutical industries.[1][2][3] While it serves as a versatile intermediate in the synthesis of various fine chemicals, its primary notability stems from two critical areas: its role as a precursor in the synthesis of the anesthetic ketamine and its designation as a key impurity ("Ketamine Impurity C" or "Esketamine EP Impurity C") in ketamine-related pharmaceuticals.[1][2][4][5]
Understanding the physical and chemical properties of this molecule is, therefore, not merely an academic exercise. For the synthetic chemist, it informs the optimization of reaction conditions to maximize yield and purity. For the pharmaceutical scientist, it is fundamental to developing robust analytical methods for quality control and ensuring the safety and efficacy of final drug products. This guide will provide the foundational knowledge necessary to navigate these challenges.
Chemical Identity and Structural Characteristics
The compound's structure, featuring a 2-chlorophenyl group and a hydroxylated cyclopentane ring attached to a ketone, dictates its chemical behavior and physical properties.[1]
| Identifier | Value |
| IUPAC Name | (2-chlorophenyl)-(1-hydroxycyclopentyl)methanone[6] |
| CAS Number | 90717-17-2[1][2][3][4] |
| Molecular Formula | C₁₂H₁₃ClO₂[2][3][4] |
| Molecular Weight | 224.68 g/mol [2][3][4] |
| Canonical SMILES | C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O[7] |
| InChI Key | OVTPOHDQDJTAEF-UHFFFAOYSA-N[3] |
| Synonyms | 1-Hydroxycyclopentyl 2-chlorophenyl ketone, o-Chlorophenyl 1-hydroxycyclopentyl ketone, Ketamine Impurity C[2][3][4] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound govern its behavior in various environments and are critical for designing experimental and industrial processes. The presence of both a polar hydroxyl group and a nonpolar chlorophenyl group gives the molecule moderate polarity.
| Property | Value / Description | Significance for Researchers |
| Appearance | White or off-white powder or crystalline solid; can also appear as a colourless to pale yellow oil.[2][3] | Provides a first-pass quality check. Color variation may indicate impurities. Its solid form at room temperature requires appropriate handling and dissolution techniques. |
| Melting Point | 152°C - 156°C[3] | A sharp melting range is a key indicator of purity. This relatively high melting point confirms its solid state under standard conditions. |
| Boiling Point | 331.5 ± 22.0 °C (Predicted)[2] | Useful for purification by distillation, though vacuum distillation is recommended to prevent thermal decomposition. |
| Solubility | Practically insoluble in water. Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and slightly soluble in chloroform and ethyl acetate.[2][3] | Crucial for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like HPLC.[8] |
| Density | ~1.297 g/cm³ (Predicted)[2] | Important for process scale-up calculations and for understanding its behavior in biphasic systems. |
| pKa | 13.10 ± 0.20 (Predicted)[2] | This value, corresponding to the hydroxyl proton, indicates it is a very weak acid, a property that influences its reactivity in basic or acidic conditions. |
| LogP | 2.47[8] | The octanol-water partition coefficient suggests moderate lipophilicity, which is relevant for predicting its behavior in biological systems and chromatographic separations. |
Chemical Reactivity and Synthetic Pathways
The reactivity of (2-Chlorophenyl)(1-hydroxycyclopentyl)ketone is centered around its three main functional groups: the ketone, the tertiary alcohol (hydroxyl group), and the chlorinated aromatic ring.
Core Reactivity
-
Oxidation : The tertiary alcohol is resistant to oxidation under standard conditions. However, the ketone can be a site for various reactions. Strong oxidizing agents under harsh conditions could potentially cleave the molecule.
-
Reduction : The ketone group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This reaction is a common pathway for generating related impurities or derivatives.
-
Substitution Reactions : The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or specific catalysts. This allows for the synthesis of a wide range of derivatives.[1]
-
Dehydration : The tertiary alcohol can be eliminated under acidic conditions to form an alkene, a common side reaction to be mindful of during synthesis or analysis in acidic mobile phases.
Synthesis Pathway: Grignard Reaction
The most prevalent synthesis route involves a Grignard reaction. This classic organometallic reaction is highly effective for forming carbon-carbon bonds. The process typically involves the reaction of a cyclopentyl magnesium halide with an o-chlorobenzoyl derivative. A common precursor is 2-chlorobenzonitrile, which reacts with cyclopentylmagnesium chloride to form an imine complex that is subsequently hydrolyzed to the ketone.[9]
Caption: Synthesis via Grignard Reaction.
Experimental Protocol: Synthesis from o-Chlorobenzonitrile
This protocol is a representative example based on established chemical principles for Grignard reactions.[9]
-
Preparation of Grignard Reagent:
-
Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of cyclopentyl chloride or bromide in the same anhydrous solvent.
-
Add a small portion of the cyclopentyl halide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining cyclopentyl halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with o-Chlorobenzonitrile:
-
Dissolve o-chlorobenzonitrile in anhydrous solvent and add it to the addition funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the o-chlorobenzonitrile solution dropwise to the stirred Grignard reagent, maintaining a low temperature (0-10°C).
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a dilute acid (e.g., aqueous HCl or H₂SO₄) to hydrolyze the intermediate imine complex.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional portions of the ether solvent.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Analytical Characterization
Accurate identification and quantification are paramount, especially in pharmaceutical quality control. The compound is often used as a reference standard for this purpose.[1]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing this compound. A reverse-phase (RP) method is typically employed.[8]
-
Column: A C18 column (like Newcrom R1) is effective.[8]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) provides good separation.[8]
-
Detection: UV detection is suitable due to the aromatic ring.
Spectroscopic Data
Mass spectrometry (MS) is used for confirmation of identity. The predicted collision cross-section (CCS) values for various adducts are valuable for identification in high-resolution mass spectrometry.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 225.06769 | 148.7 |
| [M+Na]⁺ | 247.04963 | 156.3 |
| [M+H-H₂O]⁺ | 207.05767 | 144.1 |
| [M-H]⁻ | 223.05313 | 154.0 |
Table data sourced from PubChemLite.[7]
Safety, Handling, and Storage
While not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practices are essential when handling any chemical compound.[6][10]
Hazard Identification
-
GHS Classification: Not classified.[6]
-
Signal Word: No signal word.[10]
-
Hazard Statements: None.[10]
Recommended Handling and Storage Protocol
Caption: Recommended Safety and Handling Workflow.
First-Aid Measures
-
Inhalation: Move the person to fresh air.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[10]
-
Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes.[10]
-
Ingestion: Rinse mouth with water.[10]
In all cases of exposure, seek medical attention if symptoms occur or persist.
Conclusion
(2-Chlorophenyl)(1-hydroxycyclopentyl)ketone is a compound of significant interest due to its dual role as a synthetic intermediate and a critical pharmaceutical impurity. Its physicochemical properties—solid state, moderate polarity, and specific solubility profile—are direct consequences of its molecular structure and dictate the methodologies for its synthesis, purification, and analysis. A thorough understanding of its reactivity, particularly of the ketone and hydroxyl groups, is essential for any scientist working with this molecule. By adhering to the synthesis and safety protocols outlined in this guide, researchers and drug development professionals can handle and utilize this compound with confidence, ensuring both the integrity of their results and the safety of their operations.
References
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(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Cas 90717-17-2,(2-chlorophenyl) (1-hydroxycyclopentyl) ketone. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]
- Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.
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New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023). PubMed. Retrieved January 23, 2026, from [Link]
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Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited. (1980). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
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(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]
- Preparation method of 2-chlorobenzyl chloride Grignard reagent. (n.d.). Patsnap.
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10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
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Cyclopentadienyl magnesium bromide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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SAFETY DATA SHEET - 2-Chlorophenyl cyclopentyl ketone. (2025, September 23). Thermo Fisher Scientific. Retrieved January 23, 2026, from [Link]
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(2-chlorophenyl) (1-hydroxycyclopentyl) ketone (C12H13ClO2). (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]
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